molecular formula C13H12O4 B5629025 2-ethoxyphenyl 2-furoate

2-ethoxyphenyl 2-furoate

Cat. No.: B5629025
M. Wt: 232.23 g/mol
InChI Key: JYXOKRBMXAXZGP-UHFFFAOYSA-N
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Description

2-Ethoxyphenyl 2-furoate is an ester derivative of 2-furoic acid, where the ethoxy-substituted phenyl group is esterified to the furan carboxylate moiety. The compound’s molecular formula is inferred as C₁₃H₁₂O₄ (based on the esterification of 2-furoic acid with 2-ethoxyphenol), with a molecular weight of 244.23 g/mol. Substituents like the ethoxy group on the phenyl ring likely influence its solubility, stability, and reactivity compared to simpler alkyl furoates. Applications may span pharmaceuticals, agrochemicals, or flavor chemistry, though specific uses require further research.

Properties

IUPAC Name

(2-ethoxyphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-2-15-10-6-3-4-7-11(10)17-13(14)12-8-5-9-16-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXOKRBMXAXZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-ethoxyphenyl 2-furoate with key furoate esters and phenyl-substituted derivatives:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Ethoxy-phenyl group C₁₃H₁₂O₄ 244.23 Likely moderate polarity due to aromatic and ether groups; potential use in specialty chemicals.
Ethyl 2-furoate Ethyl ester C₇H₈O₃ 140.14 Odor: Sweet, acidic, urinous; used in wine aroma modulation.
Allyl 2-furoate Allyl ester C₈H₈O₃ 152.15 Odor: Decayed; applications in fragrances and flavorants.
3-(Ethoxycarbonyl)phenyl 2-furoate Ethoxycarbonyl-phenyl C₁₄H₁₂O₅ 260.24 Higher molecular weight due to additional carbonyl group; used in chemical synthesis.
2-Ethoxy-4-formylphenyl 2-furoate Ethoxy + formyl-phenyl C₁₄H₁₂O₅ 260.24 Polar substituents enhance reactivity; potential intermediate in organic synthesis.
Key Observations:
  • Odor Profiles: Ethyl 2-furoate exhibits distinct sweet and urinous notes, while allyl 2-furoate is associated with decayed odors . The ethoxyphenyl variant may display a more complex odor profile due to aromaticity, though experimental data are lacking.
  • Applications : Ethyl 2-furoate’s role in wine aroma modulation highlights the importance of ester substituents in flavor chemistry . Allyl 2-furoate’s use in fragrances suggests that bulkier substituents (e.g., allyl, ethoxyphenyl) may enhance persistence in formulations .

Functional Group Comparisons

Alkyl vs. Aromatic Esters
  • Ethyl 2-furoate : Simple alkyl ester with high volatility; used in volatile aroma compounds .
  • This compound: Aromatic ester with lower volatility and higher thermal stability, suitable for non-volatile applications (e.g., polymer additives).
Substituent Electronic Effects
  • Ethoxycarbonyl vs. Ethoxy : The ethoxycarbonyl group (in 3-(ethoxycarbonyl)phenyl 2-furoate) introduces electron-withdrawing effects, increasing reactivity in nucleophilic acyl substitution compared to the electron-donating ethoxy group .

Research Findings and Gaps

  • Odor-Activity Relationships: demonstrates that minor structural changes (e.g., ethyl to allyl) drastically alter odor profiles. This compound’s odor remains uncharacterized but could be predicted to differ due to aromaticity .

Q & A

Advanced Research Question

  • Degradation pathways : Use LC-MS/MS to identify hydrolysis/byproducts in simulated aquatic systems (pH 3–9) .
  • Ecotoxicity assays : Follow OECD guidelines for Daphnia magna or algal growth inhibition tests.
  • Field studies : Monitor soil half-life using ¹⁴C-labeled analogs to track mineralization rates .

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